

Unveiling the Influence of Solvent Environments on the Luminescence of F8BT

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A Comparative Guide to the Photoluminescence Quantum Yield of a Widely Used Conjugated Polymer

For researchers and scientists engaged in the development of optoelectronic devices and fluorescent probes, understanding the photophysical properties of conjugated polymers in various environments is paramount. Poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(benzo[1][2] [3]thiadiazole)] (F8BT), a prominent green-emitting polymer, is extensively utilized in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and sensing applications. Its performance in these applications is intrinsically linked to its photoluminescence quantum yield (PLQY), a measure of its efficiency in converting absorbed light into emitted light. This guide provides a comparative analysis of the PLQY of F8BT in different organic solvents, supported by experimental data and a detailed measurement protocol.

Quantitative Analysis of F8BT Photoluminescence Quantum Yield

The photoluminescence quantum yield of **F8BT** exhibits a notable dependence on the surrounding solvent medium. This variation is attributed to a combination of factors including solvent polarity, viscosity, and the nature of solvent-polymer interactions, which can influence the polymer chain conformation and the rates of radiative and non-radiative decay processes.

A summary of reported PLQY values for **F8BT** in different solvents is presented in the table below. While comprehensive data across a wide range of solvents is not always readily



available in a single source, this compilation provides valuable reference points.

Solvent	Photoluminescence Quantum Yield (ФРL)
Toluene	0.85[4]
Chloroform	Not explicitly reported, but spectral data available[5]
Tetrahydrofuran (THF)	Not explicitly reported, but spectral data available[5]

It is important to note that the PLQY of conjugated polymers like **F8BT** can also be influenced by factors such as polymer molecular weight, purity, and concentration, as well as the presence of dissolved oxygen.[6]

Experimental Protocol: Relative Quantum Yield Measurement

The determination of the photoluminescence quantum yield of **F8BT** in solution is commonly performed using the relative method. This technique involves comparing the fluorescence intensity of the **F8BT** solution to that of a standard sample with a known quantum yield.

Materials and Equipment:

- F8BT polymer
- Solvents: Toluene, Chloroform, Tetrahydrofuran (THF) (spectroscopic grade)
- Quantum Yield Standard: A suitable standard with a known quantum yield in the same solvent. For F8BT which emits in the green-yellow region, a common standard is Fluorescein in 0.1 M NaOH (ΦPL = 0.95) or Rhodamine 6G in ethanol (ΦPL = 0.95). The choice of standard should have an absorption profile that overlaps with the excitation wavelength used for the sample.
- UV-Vis Spectrophotometer
- Fluorometer (with a corrected emission spectrum)



· Quartz cuvettes (1 cm path length)

Procedure:

- Preparation of Solutions:
 - Prepare a stock solution of **F8BT** in each of the solvents (toluene, chloroform, THF).
 - Prepare a series of dilute solutions of both the F8BT and the quantum yield standard in the respective solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
- UV-Vis Absorption Spectroscopy:
 - Record the UV-Vis absorption spectra of all the prepared solutions.
 - Determine the absorbance (A) of each solution at the chosen excitation wavelength.
- Fluorescence Spectroscopy:
 - Record the fluorescence emission spectra of all the prepared solutions using the same excitation wavelength as used for the absorbance measurements.
 - Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
- Data Analysis:
 - Integrate the area under the emission peak for each spectrum to obtain the integrated fluorescence intensity (I).
 - The photoluminescence quantum yield of the F8BT solution (ΦPL, sample) can be calculated using the following equation:

ΦPL, sample = ΦPL, std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

where:

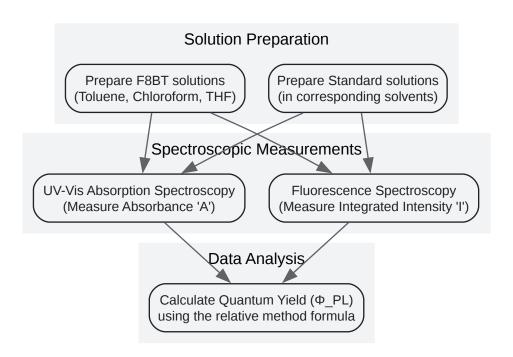
ΦPL, std is the quantum yield of the standard.



- Isample and Istd are the integrated fluorescence intensities of the sample and the standard, respectively.
- Asample and Astd are the absorbances of the sample and the standard at the excitation wavelength, respectively.
- ηsample and ηstd are the refractive indices of the sample and standard solutions (which are typically assumed to be the refractive index of the solvent for dilute solutions).

Experimental Workflow

The logical flow of the relative quantum yield measurement is depicted in the following diagram.



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